molecular formula C20H16N4O3 B2691369 2-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one CAS No. 1207018-86-7

2-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one

カタログ番号: B2691369
CAS番号: 1207018-86-7
分子量: 360.373
InChIキー: ILUAITUGSOKILK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one is a synthetic small molecule designed for advanced pharmacological and chemical biology research. It features a dihydropyridazin-3-one core, a scaffold recognized in medicinal chemistry, which is functionalized at the 2-position with a methyl-linked 1,2,4-oxadiazole group bearing a 3-methoxyphenyl substituent and at the 6-position with a phenyl group . This molecular architecture combines two heterocyclic systems known for their relevance in drug discovery. The 1,2,4-oxadiazole ring is a prized bioisostere for ester and amide functional groups, which can enhance metabolic stability and improve binding affinity to biological targets . Compounds incorporating these structural motifs have been associated with a wide spectrum of biological activities in research settings, including potential antidepressant, anti-inflammatory, and anticancer effects, making them valuable tools for probing novel therapeutic pathways . The specific research value of this compound lies in its hybrid structure, which is of interest for screening against central nervous system (CNS) targets, enzymes like phosphodiesterases (PDEs), and various kinases. Researchers can utilize this chemical to investigate structure-activity relationships (SAR), explore mechanisms of action, and develop new leads in drug discovery programs . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

特性

IUPAC Name

2-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3/c1-26-16-9-5-8-15(12-16)20-21-18(27-23-20)13-24-19(25)11-10-17(22-24)14-6-3-2-4-7-14/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILUAITUGSOKILK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NOC(=N2)CN3C(=O)C=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting 3-methoxybenzohydrazide with an appropriate nitrile under acidic conditions.

    Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized by reacting a hydrazine derivative with a diketone.

    Coupling Reaction: The final step involves coupling the oxadiazole and pyridazinone intermediates under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening techniques to identify the best reaction conditions and catalysts.

化学反応の分析

Types of Reactions

2-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The phenyl and methoxyphenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of substituted phenyl or methoxyphenyl derivatives.

科学的研究の応用

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of the pyridazinone structure can inhibit the growth of various bacterial strains such as Escherichia coli and Staphylococcus aureus.

Case Study:
A derivative of this compound was tested against multiple pathogens using the agar well diffusion method. Results showed a notable zone of inhibition against Staphylococcus aureus, indicating potential for development as an antibacterial agent.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Pyridazinones are recognized for their ability to modulate inflammatory pathways, making them suitable candidates for treating conditions like arthritis.

Research Findings:
A review highlighted the anti-inflammatory activity of various pyridazinone derivatives, suggesting that modifications to the oxadiazole ring can enhance efficacy while minimizing side effects like ulcerogenicity .

Anticancer Activity

Emerging studies suggest that this compound may possess anticancer properties. The structural features allow it to interact with biological targets involved in cancer cell proliferation.

Data Table: Anticancer Activity Assays

CompoundCancer Cell LineIC50 (µM)Reference
Compound AMCF-7 (Breast)15.5
Compound BHeLa (Cervical)20.0

Neuroprotective Effects

Recent investigations into neuroprotective properties have shown that certain derivatives can protect neuronal cells from oxidative stress and apoptosis.

Case Study:
In vitro studies demonstrated that a modified version of this compound significantly reduced cell death in neuronal cultures exposed to oxidative stress, indicating potential for treating neurodegenerative diseases.

作用機序

The mechanism of action of 2-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

類似化合物との比較

Comparison with Structural Analogs

Core Structure Modifications

Dihydropyridazinone vs. Benzoimidazolone

Compounds from (e.g., 46–51) replace the dihydropyridazinone core with a benzo[d]imidazol-2-one scaffold. For instance, compound 46 (IC₅₀ = 12 nM for TRPA1 inhibition) shows higher potency in ion channel antagonism compared to dihydropyridazinone derivatives, which are less studied in this context .

Dihydropyridazinone vs. Pyranone

describes a pyranone core (e.g., 19b) substituted with oxadiazole. Pyranones exhibit distinct electronic properties due to their cyclic enone system, leading to stronger dipole interactions. However, dihydropyridazinones offer nitrogen-rich environments for hydrogen bonding, as seen in kinase inhibition studies (unpublished data) .

Substituent Effects on the Oxadiazole Ring

3-Methoxyphenyl vs. Halogenated or Trifluoromethyl Substitutents
  • 3-Bromophenyl analog (): Replacing methoxy with bromo introduces steric bulk and electron-withdrawing effects. This substitution reduces solubility (logP increases by ~0.5 units) but may enhance halogen bonding in target interactions .
  • 3-Trifluoromethylphenyl analog (): The CF₃ group increases lipophilicity (logP +1.2 vs. methoxy) and metabolic stability, as observed in pharmacokinetic studies of similar compounds (t₁/₂ = 8.3 h vs. 4.7 h for methoxy) .
Positional Isomerism: 3-Methoxy vs. 4-Methoxy

Compound Z9 () features a 4-methoxyphenyl group on oxadiazole. The para-substitution enhances π-stacking in crystal structures (d-spacing = 3.4 Å vs. 3.1 Å for meta), as shown in SHELX-refined models . However, meta-substitution in the target compound may improve torsional flexibility for binding pocket accommodation .

Functional Group Linkages

Methylene vs. Sulfanyl Bridges

describes a sulfanyl (-S-) linkage between oxadiazole and pyridazine. Sulfur’s larger atomic radius and polarizability increase conformational flexibility (RMSD = 1.2 Å vs. 0.8 Å for methylene in MD simulations) but reduce metabolic stability due to susceptibility to oxidation .

Pharmacological and Physicochemical Data

Compound Core Structure Oxadiazole Substituent logP Solubility (µM) Bioactivity (Example Target)
Target Compound Dihydropyridazinone 3-Methoxyphenyl 2.8 45 Not reported
46 () Benzoimidazolone 4-Chlorophenethyl 3.5 12 TRPA1 IC₅₀ = 12 nM
Z9 () Benzoimidazolone 4-Methoxyphenyl 2.4 68 Not reported
3-Bromophenyl analog () Dihydropyridazinone 3-Bromophenyl 3.3 8 Kinase inhibition (IC₅₀ = 0.9 µM)
Sulfanyl analog () Pyridazine 3-Trifluoromethylphenyl 4.1 5 Antiviral (EC₅₀ = 2.3 µM)

Key Findings and Implications

Core Flexibility: Dihydropyridazinones balance hydrogen-bonding capacity and conformational flexibility, making them versatile scaffolds compared to rigid benzoimidazolones or pyranones .

Substituent Optimization : The 3-methoxyphenyl group on oxadiazole provides a balance of solubility and moderate lipophilicity, whereas halogen or CF₃ substituents enhance target affinity at the cost of pharmacokinetics .

Synthetic Accessibility : The target compound’s synthesis (analogous to ) achieves higher yields (~72%) compared to trifluoromethyl-containing analogs (~55–59%) due to fewer steric complications .

生物活性

The compound 2-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one is a derivative of 1,2,4-oxadiazole and has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its antimicrobial, anticancer, and cytotoxic effects based on recent research findings.

Chemical Structure and Synthesis

The compound has a complex structure characterized by an oxadiazole ring and a dihydropyridazine moiety. The synthesis of such compounds typically involves the reaction of substituted phenyl derivatives with appropriate oxadiazole intermediates. For instance, the synthesis pathway might include the reaction of methyl (2-hydroxyphenyl)acetate with chloromethyl oxadiazole derivatives to yield the target compound .

Antimicrobial Activity

Recent studies indicate that oxadiazole derivatives exhibit significant antimicrobial properties. For example, compounds similar to the target compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is thought to involve interference with bacterial cell wall synthesis and disruption of metabolic pathways .

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli16 µg/mL
Target CompoundStaphylococcus spp.TBD (To Be Determined)

Anticancer Activity

The anticancer potential of the target compound has been evaluated against several cancer cell lines. Studies have shown that similar oxadiazole derivatives possess cytotoxic effects on human leukemia (CEM-13) and breast cancer (MCF-7) cell lines. The cytotoxicity is often measured using IC50 values, which indicate the concentration required to inhibit cell growth by 50%.

Cell Line IC50 Value (µM) Reference Compound
MCF-715.63Tamoxifen (10.38 µM)
CEM-130.12 - 2.78Doxorubicin
A549TBDTBD

The mechanism behind this activity may involve apoptosis induction through pathways that increase p53 expression and activate caspases .

Cytotoxicity Studies

Cytotoxicity assessments are crucial in determining the safety profile of new compounds. The target compound's cytotoxicity was evaluated using normal cell lines such as L929. Results indicated that while some derivatives exhibited toxicity at higher concentrations, others showed increased viability at lower doses.

Key Findings from Cytotoxicity Studies

  • Compound Testing : Compounds were tested at concentrations ranging from 6 µM to 200 µM.
  • Results :
    • Certain compounds led to increased cell viability at lower concentrations.
    • The most toxic compound was noted at a concentration of 100 µM after 24 hours.

Case Studies and Research Findings

Several case studies have highlighted the biological activities of oxadiazole derivatives:

  • Case Study on Antimicrobial Efficacy : A study compared various oxadiazole derivatives against resistant strains of bacteria and found significant activity against methicillin-resistant Staphylococcus aureus (MRSA) .
  • Cytotoxicity in Cancer Research : Another research focused on the apoptosis-inducing capabilities of oxadiazole derivatives in MCF-7 cells, demonstrating their potential as chemotherapeutic agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for achieving high purity of this compound, and how can reaction conditions be systematically optimized?

  • Methodology : Begin with a nucleophilic substitution or cyclocondensation reaction to form the 1,2,4-oxadiazole core. Use glacial acetic acid with catalytic HCl for cyclization, as described in chalcone-derived syntheses . Monitor reaction progress via TLC and purify intermediates via column chromatography (petroleum ether/ethyl acetate, 4:1). Optimize yield by varying temperature (60–85°C), reflux duration (5–8 hours), and stoichiometry of aryl hydrazine derivatives . Final purification via recrystallization ensures >95% purity, verified by GC or HPLC .

Q. Which spectroscopic and crystallographic techniques are most reliable for structural elucidation of this compound?

  • Methodology : Combine 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to assign proton environments (e.g., methoxy groups at δ 3.75–4.02 ppm) and carbon backbone . IR spectroscopy identifies functional groups (e.g., oxadiazole C=N stretches near 1682 cm1^{-1}) . For definitive confirmation, employ single-crystal X-ray diffraction to resolve the dihydropyridazinone ring geometry and intermolecular interactions . Cross-validate experimental data with DFT-optimized structures (B3LYP/6-31G* basis set) to assess bond lengths and angles .

Q. How can solubility and stability profiles be assessed for in vitro pharmacological studies?

  • Methodology : Conduct solubility assays in DMSO, ethanol, and aqueous buffers (pH 1.2–7.4) using UV-Vis spectroscopy. For stability, incubate the compound at 25°C and 40°C for 72 hours, monitoring degradation via HPLC. Use accelerated stability protocols (e.g., 75% RH) to simulate long-term storage conditions .

Advanced Research Questions

Q. How can DFT calculations guide the design of derivatives with enhanced bioactivity?

  • Methodology : Perform frontier molecular orbital (FMO) analysis to identify electron-rich regions (HOMO) and electrophilic sites (LUMO). For example, the 3-methoxyphenyl group’s electron-donating effects can be tuned to improve binding to target proteins . Simulate substituent effects (e.g., replacing methoxy with ethoxy) on electronic properties and dock derivatives into active sites (e.g., COX-2 or kinase domains) using AutoDock Vina . Validate predictions with SAR studies .

Q. What strategies resolve contradictions in reported pharmacological activities (e.g., varying IC50_{50} values across studies)?

  • Methodology : Standardize assay conditions (e.g., cell lines, incubation time, and solvent controls). For example, discrepancies in antimicrobial activity may arise from differences in bacterial strains (Gram-positive vs. Gram-negative). Re-evaluate dose-response curves using a unified protocol and apply statistical tools (e.g., ANOVA) to identify outliers . Cross-reference with structural analogs (e.g., pyrimidine derivatives) to isolate substituent-specific effects .

Q. How can synthetic byproducts or isomers be identified and minimized during scale-up?

  • Methodology : Use LC-MS to detect byproducts (e.g., open-chain intermediates or regioisomers). Optimize reaction kinetics by adjusting solvent polarity (e.g., switching from acetic acid to DMF) and employing high-throughput screening for catalytic additives (e.g., ZnCl2_2) . For diastereomeric control, introduce chiral auxiliaries during cyclization steps .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。